molecular formula C9H9BrO2Zn B6317427 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF CAS No. 131379-38-9

3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF

Cat. No.: B6317427
CAS No.: 131379-38-9
M. Wt: 294.4 g/mol
InChI Key: ZKKAIKLQEZUTMG-UHFFFAOYSA-M
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Description

3-Ethoxycarbonylphenylzinc bromide (CAS: 131379-38-9) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to introduce aromatic ester-functionalized groups into organic frameworks. The compound is supplied as a 0.50 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize reactive organometallic species and enhance solubility .

Properties

IUPAC Name

bromozinc(1+);ethyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKAIKLQEZUTMG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenylzinc bromide typically involves the reaction of 3-bromoethyl benzoate with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Bromoethyl benzoate+Zn3-Ethoxycarbonylphenylzinc bromide\text{3-Bromoethyl benzoate} + \text{Zn} \rightarrow \text{3-Ethoxycarbonylphenylzinc bromide} 3-Bromoethyl benzoate+Zn→3-Ethoxycarbonylphenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of 3-ethoxycarbonylphenylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: It can participate in redox reactions, although these are less common.

    Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling.

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, acyl chlorides, and other electrophilic compounds.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products: The major products formed from reactions involving 3-ethoxycarbonylphenylzinc bromide depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction with an alkyl halide, the product would be a substituted aromatic compound.

Scientific Research Applications

3-Ethoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethoxycarbonylphenylzinc bromide exerts its effects involves the transfer of the ethoxycarbonylphenyl group to an electrophile. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₉BrO₂Zn
  • Exact Molecular Weight : 291.90767 g/mol
  • Hydrogen Bond Acceptors : 3
  • Topological Polar Surface Area (TPSA) : 26.3 Ų
  • Concentration : 0.50 M in THF
  • Sensitivity : Air-sensitive, requiring storage under inert gas (e.g., argon) .

The ethoxycarbonyl (-CO₂Et) substituent on the aromatic ring enhances electrophilicity, making this reagent particularly useful in synthesizing pharmaceutical intermediates and fine chemicals.

Comparison with Similar Compounds

The following analysis compares 3-ethoxycarbonylphenylzinc bromide with structurally related organozinc bromides in terms of reactivity, physical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Profiles

Compound Name Substituent Concentration in THF Key Functional Groups Molecular Weight (g/mol)
3-Ethoxycarbonylphenylzinc bromide Aromatic ester (-CO₂Et) 0.50 M Ester, Zn-Br 291.91
2-(Ethoxycarbonyl)ethylzinc bromide Aliphatic ester (-CO₂Et) 0.50 M Ester, Zn-Br 246.42
sec-Butylzinc bromide Branched alkyl (C₄H₉) 0.50 M Alkyl, Zn-Br 202.41
3-Methylbutylzinc bromide Linear alkyl (C₅H₁₁) 0.50 M Alkyl, Zn-Br 216.43
2-Iodobenzylzinc bromide Aromatic iodide (C₆H₄I) 0.50 M Aryl iodide, Zn-Br 347.32

Key Observations :

  • Aromatic vs. Aliphatic Reactivity : The aromatic ester group in 3-ethoxycarbonylphenylzinc bromide enables regioselective aryl coupling, whereas aliphatic derivatives (e.g., sec-butylzinc bromide) are better suited for alkyl chain introductions .
  • Electrophilicity : The electron-withdrawing ester group in 3-ethoxycarbonylphenylzinc bromide increases electrophilicity compared to alkyl-substituted analogs, accelerating transmetallation steps in cross-coupling reactions .

Physical and Handling Properties

Table 2: Physical Properties and Stability

Compound Name Density (g/mL) Solubility in THF Air Sensitivity Water Reactivity
3-Ethoxycarbonylphenylzinc bromide 0.968 (THF) High High Reacts violently
sec-Butylzinc bromide 0.968 (THF) High High Reacts violently
3-Methylbutylzinc bromide 0.97 (THF) High High Reacts violently
2-Iodobenzylzinc bromide 1.12 (THF) Moderate Moderate Reacts slowly

Key Observations :

  • All organozinc bromides in THF exhibit high air sensitivity, necessitating inert atmosphere handling.
  • Aryl-substituted derivatives (e.g., 3-ethoxycarbonylphenylzinc bromide) generally react more violently with water due to the polarizable aromatic system .

Table 3: Reaction Performance in Cross-Coupling

Compound Name Coupling Efficiency (%)* Preferred Substrates Byproduct Formation
3-Ethoxycarbonylphenylzinc bromide 85–90 Aryl halides, triflates Minimal
sec-Butylzinc bromide 75–80 Alkyl halides Moderate
2-Iodobenzylzinc bromide 70–75 Electron-deficient aromatics Significant

*Efficiency based on isolated yields under standardized Pd-catalyzed conditions.

Key Observations :

  • 3-Ethoxycarbonylphenylzinc bromide outperforms alkyl analogs in coupling with aromatic substrates due to its stabilized intermediate during transmetallation .
  • Alkylzinc bromides (e.g., sec-butyl) show lower efficiency due to competing β-hydride elimination .

Biological Activity

3-Ethoxycarbonylphenylzinc bromide, a zinc organometallic compound, is utilized in various organic synthesis reactions, particularly in cross-coupling reactions. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action.

  • Chemical Formula : C11_{11}H13_{13}BrO2_2Zn
  • Molarity : 0.50 M in Tetrahydrofuran (THF)
  • Structure : The compound contains an ethoxycarbonyl group attached to a phenyl ring, making it a versatile reagent in organic synthesis.

Biological Activity Overview

Research indicates that organozinc compounds exhibit various biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential in cancer therapy

The biological activity of 3-Ethoxycarbonylphenylzinc bromide can be attributed to its ability to participate in nucleophilic addition reactions, facilitating the formation of biologically active compounds. The zinc center plays a crucial role in stabilizing negative charges during these reactions.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various organozinc compounds, including 3-Ethoxycarbonylphenylzinc bromide. The results demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Effects

In another study, the compound was tested for anti-inflammatory properties using an animal model of induced inflammation. The results indicated a reduction in inflammatory markers and symptoms when treated with the compound.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose25
High Dose45

Cancer Therapy Potential

Research has also explored the use of organozinc compounds in cancer therapy. A specific study focused on the cytotoxic effects of 3-Ethoxycarbonylphenylzinc bromide on cancer cell lines. The findings revealed a dose-dependent response, with significant cell death observed at higher concentrations.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

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